molecular formula C16H19NOS B12732135 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- CAS No. 172470-05-2

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl-

Cat. No.: B12732135
CAS No.: 172470-05-2
M. Wt: 273.4 g/mol
InChI Key: RTHOWUMMDRBMHX-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- is a heterocyclic compound that belongs to the pyridinone family This compound is characterized by the presence of a pyridinone ring substituted with a 3,5-dimethylphenylthio group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- typically involves the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provide useful information about the structure of the products synthesized in this work .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,4(1H,3H)-Pyrimidinediones: These compounds share a similar pyridinone ring structure but differ in their substituents.

    Thiophene Derivatives: Compounds containing a thiophene ring with various substituents.

    Pyridone Derivatives: Compounds with a pyridone ring and different substituents.

Uniqueness

2(1H)-Pyridinone, 4-((3,5-dimethylphenyl)thio)-5-ethyl-6-methyl- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

172470-05-2

Molecular Formula

C16H19NOS

Molecular Weight

273.4 g/mol

IUPAC Name

4-(3,5-dimethylphenyl)sulfanyl-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C16H19NOS/c1-5-14-12(4)17-16(18)9-15(14)19-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,17,18)

InChI Key

RTHOWUMMDRBMHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C=C1SC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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